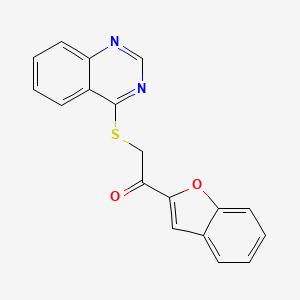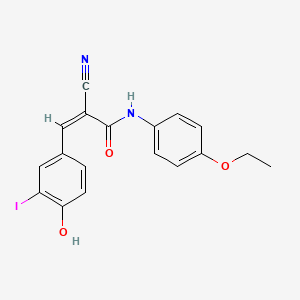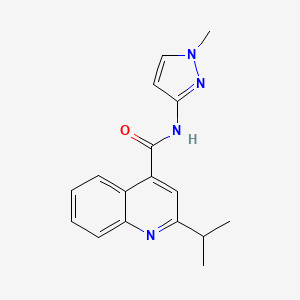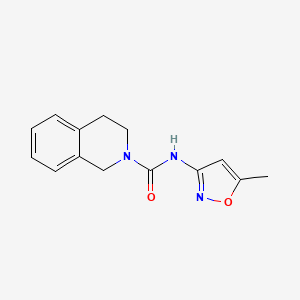![molecular formula C15H18N2O2 B7465085 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile, also known as AZOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. AZOB is a member of the nitrile-containing compounds, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific molecular targets in the body, such as enzymes and receptors. This compound may also modulate the activity of various signaling pathways involved in cellular processes, such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of Alzheimer's disease and melanoma, respectively. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound can be easily synthesized using simple and cost-effective methods. However, this compound has some limitations for lab experiments, such as its low water solubility, which can affect its bioavailability and pharmacokinetics. This compound may also exhibit toxicity at high doses, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile. One direction is to investigate the structure-activity relationships of this compound and its analogs to identify more potent and selective compounds for various applications. Another direction is to explore the potential of this compound as a drug delivery system for targeted drug delivery. This compound can be functionalized with various moieties, such as peptides and antibodies, to selectively target specific cells or tissues. Additionally, the development of new synthetic methods for this compound and its analogs can facilitate the synthesis of large quantities of these compounds for various applications.
Méthodes De Synthèse
The synthesis of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile involves the reaction of 4-hydroxybenzonitrile with azepane-1,2-dione in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The purity of this compound can be determined by various analytical techniques, such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and as a precursor for the preparation of metal-organic frameworks.
Propriétés
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-11-13-5-7-14(8-6-13)19-12-15(18)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXUTOMVOAYQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)



![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7465072.png)

![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)

